molecular formula C14H18BrNO2 B049452 tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 215184-78-4

tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B049452
CAS No.: 215184-78-4
M. Wt: 312.2 g/mol
InChI Key: YSAAGRAKROVFRY-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by the presence of a tert-butyl group, a bromine atom, and a carboxylate group attached to the isoquinoline ring

Scientific Research Applications

tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P280, P305, P310, P338, P351, suggesting protective measures and actions to take in case of exposure .

Preparation Methods

The synthesis of tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of 3,4-dihydroisoquinoline followed by the introduction of the tert-butyl carboxylate group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and tert-butyl chloroformate for the carboxylation step. Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Hydrolysis: The tert-butyl carboxylate group can be hydrolyzed to form the corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other isoquinoline derivatives such as:

    tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the bromine atom, leading to different reactivity and applications.

    5-Bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the tert-butyl group, affecting its solubility and stability.

    tert-Butyl 5-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate:

The unique combination of the tert-butyl group, bromine atom, and carboxylate group in this compound makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 5-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15/h4-6H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAAGRAKROVFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592736
Record name tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215184-78-4
Record name tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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